Product packaging for 4-Ethyl-2-fluorobenzamide(Cat. No.:CAS No. 1369809-97-1)

4-Ethyl-2-fluorobenzamide

Cat. No.: B2872253
CAS No.: 1369809-97-1
M. Wt: 167.183
InChI Key: YCDMBFMRCWWHMP-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluorobenzamide (CAS 1369809-97-1) is a fluorinated benzamide derivative serving as a valuable synthetic building block in pharmaceutical research and development. With the molecular formula C9H10FNO and a purity of 97%, this compound is a key intermediate for constructing more complex molecules. Benzamide derivatives are prominent in medicinal chemistry, particularly in the development of targeted therapies. Research highlights the significance of similar fluorobenzamide structures; for instance, one study developed a fluorobenzamide-based probe, N-(2-diethylaminoethyl)-4-[18F]fluorobenzamide ([18F]-DAFBA), which showed rapid uptake and high retention in melanoma tumors in preclinical models, suggesting potential for diagnostic imaging . Furthermore, benzamide scaffolds are extensively explored in central nervous system (CNS) drug discovery. A designed haloperidol analog featuring a 4-fluorobenzamide moiety demonstrated potent sigma-1 receptor (σ1R) antagonism, reducing neuropathic nociception in animal models, indicating the therapeutic potential of this chemical class for pain treatment . This compound is offered for Research Use Only and is strictly not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the compound's suitability for their specific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10FNO B2872253 4-Ethyl-2-fluorobenzamide CAS No. 1369809-97-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO/c1-2-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDMBFMRCWWHMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Chemical Transformations of 4 Ethyl 2 Fluorobenzamide and Analogues

Rational Design and Elaboration of Synthetic Pathways to Fluorobenzamide Scaffolds

The construction of the 4-Ethyl-2-fluorobenzamide core and related structures necessitates a carefully planned synthetic sequence. Key considerations include the efficient formation of the amide bond, the precise introduction of the fluorine atom, and the controlled incorporation of the ethyl group.

Mechanistic Investigations of Amide Bond Formation Reactions: Application of Coupling Reagents and Optimized Conditions

The formation of the amide bond is a cornerstone of synthesizing this compound. This transformation typically involves the coupling of a 4-ethyl-2-fluorobenzoic acid derivative with an appropriate amine. The direct reaction between a carboxylic acid and an amine is often inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, the carboxylic acid must first be activated.

Common strategies for this activation include conversion to a more electrophilic species like an acyl chloride or anhydride (B1165640). fishersci.co.uk The Schotten-Baumann reaction, for instance, utilizes an acyl chloride, which readily reacts with primary and secondary amines in the presence of a base to yield the corresponding amide. fishersci.co.uk

Alternatively, a wide array of coupling reagents, many developed from peptide synthesis research, are employed to facilitate amide bond formation under milder conditions. fishersci.co.uk Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-dicyclohexylcarbodiimide (DCC), are frequently used. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To enhance efficiency and minimize side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. The synthesis of N-[2-(diethylamino)ethyl]-4-fluorobenzamide, for example, is achieved by coupling 4-fluorobenzoic acid with N,N-diethylethylenediamine using EDC and HOBt. nih.gov

Aminium/uronium and phosphonium (B103445) salts, such as HATU, are also powerful coupling reagents that generate highly activated esters, leading to efficient amide formation. fishersci.co.uknih.gov The choice of solvent and base is crucial for optimizing these reactions. Aprotic solvents like dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) are common, and bases such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) are used to neutralize the acid formed during the reaction. fishersci.co.uk

Mechanistic studies have also explored enzymatic strategies for amide bond formation, which can offer high selectivity and operate under mild conditions, though their application to fluorinated benzamides is an area of ongoing research. nih.gov Furthermore, novel catalyst-free methods are being developed, such as the use of hydrogen peroxide as an oxidant in the reaction between aldehydes and aminopyridines to form benzamides. researchgate.net

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling Reagent Abbreviation Intermediate Typical Additives
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC O-acylisourea HOBt, HOAt
N,N'-Dicyclohexylcarbodiimide DCC O-acylisourea HOBt
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU Activated Ester DIPEA, TEA
Propanephosphonic Acid Anhydride T3P Mixed Anhydride Pyridine

Regioselective Introduction of Fluorine Atoms: Exploration of Electrophilic and Nucleophilic Fluorination Strategies

The introduction of a fluorine atom at a specific position on the aromatic ring is a critical step in the synthesis of this compound. Both electrophilic and nucleophilic fluorination methods are employed to achieve this regioselectivity.

Electrophilic Fluorination: Reagents like Selectfluor® are used for the direct fluorination of activated aromatic systems. mdpi.com While direct fluorination of simple benzamides can be challenging, the presence of directing groups can facilitate site-selective fluorination. figshare.comacs.org For instance, amides can act as directing groups in palladium-catalyzed C-H bond fluorination. acs.org Research has shown that diverse benzamides can undergo selective ortho-C-H fluorination under mild conditions using a palladium catalyst and a nitrate (B79036) promoter. figshare.comacs.orgnih.gov

Nucleophilic Fluorination: This is a more common approach, often starting from a precursor with a leaving group at the desired position. For example, a halogenated benzonitrile (B105546) can undergo a fluoro-reaction with an alkali metal fluoride (B91410) in a high-boiling point solvent like dimethyl sulfoxide (B87167) (DMSO) to produce a fluorobenzonitrile. google.com This intermediate is then hydrolyzed to the corresponding fluorobenzamide. google.com Another method involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts, which has been successfully applied to the synthesis of 2-fluorobenzoic acid derivatives. arkat-usa.org

The choice of fluorination strategy depends on the available starting materials and the desired substitution pattern. For the synthesis of 2-fluorobenzamides, methods starting from 2-fluorobenzoic acid or its derivatives are often practical. medchemexpress.com

Controlled Incorporation and Derivatization of Alkyl Chains, with Emphasis on the Ethyl Group

The ethyl group at the 4-position of the benzamide (B126) ring can be introduced at various stages of the synthesis. One common approach is to start with a commercially available 4-ethyl substituted precursor, such as 4-ethylbenzoic acid or 4-ethylaniline.

Alternatively, the alkyl chain can be installed using catalytic carbon-carbon bond-forming reactions, such as Suzuki or Negishi cross-coupling reactions, on a suitably functionalized benzamide or benzoic acid scaffold. For instance, a 4-bromo-2-fluorobenzamide (B127740) could be coupled with an ethylating agent.

Derivatization of the alkyl chain itself can lead to a diverse range of analogues. acs.orgsigmaaldrich.com For example, the ethyl group could be further functionalized through radical reactions or other transformations, although this is less common than building the desired alkyl group from a simpler precursor. beilstein-journals.org Silylation is a common derivatization technique used to protect or modify functional groups, and could potentially be applied to hydroxylated derivatives of the ethyl chain. chemcoplus.co.jp

Development of Advanced Synthetic Approaches for Structural Diversity and Complexity

To expand the chemical space around the this compound scaffold, more advanced synthetic strategies are being explored, including catalytic bond-forming reactions and multicomponent reactions.

Catalytic Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions in Fluorobenzamide Synthesis

Palladium-catalyzed cross-coupling reactions are invaluable tools for constructing C-C and C-N bonds in the synthesis of complex molecules, including pharmaceuticals. rsc.org These reactions offer mild conditions and high functional group tolerance.

C-C Bond Formation: Reactions like the Suzuki, Heck, and Sonogashira couplings can be used to introduce the ethyl group or other carbon-based substituents onto the aromatic ring of a fluorobenzamide precursor. For example, a 4-halo-2-fluorobenzamide could be coupled with an ethylboronic acid derivative (Suzuki coupling) or ethylenic/ethynyl compounds (Heck/Sonogashira coupling) to generate diverse analogues.

C-N Bond Formation: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds between an aryl halide and an amine in the presence of a palladium catalyst. tcichemicals.com This reaction could be employed to construct the amide bond itself or to introduce nitrogen-containing substituents on the aromatic ring. Transition-metal-catalyzed C-H amination using organic azides as the nitrogen source is another emerging strategy that offers a more atom-economical approach. nih.gov Copper-catalyzed C-N bond forming reactions from anilines and diazo compounds also provide an alternative route. mdpi.com

Exploration of Multicomponent Reaction Methodologies for Convergent Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, offer a highly efficient and convergent approach to generating molecular diversity. mdpi.comorganic-chemistry.orgnih.govfrontiersin.org Several classic MCRs, such as the Ugi and Passerini reactions, are based on the reactivity of isocyanides and are particularly useful for creating peptide-like structures. mdpi.comorganic-chemistry.org

While the direct application of these specific MCRs to the synthesis of this compound may not be straightforward, the principles of MCRs can inspire the development of novel one-pot procedures. For example, a Doebner reaction, which is a type of MCR, has been used in the synthesis of the drug Brequinar, starting from pyruvic acid, 4-fluoroaniline, and a substituted benzaldehyde. mdpi.com This demonstrates the potential of MCRs in constructing complex molecules containing a fluorinated aromatic ring.

The development of new MCRs tailored to the synthesis of fluorobenzamide scaffolds could significantly streamline the production of diverse libraries of analogues for biological screening. nih.gov

Novel Cycloaddition Reactions Directed by N-Fluorobenzamide Scaffolds

The N-fluorobenzamide moiety has emerged as a powerful directing group in orchestrating novel cycloaddition reactions, offering pathways to complex molecular architectures that would be challenging to access through other means. A notable advancement in this area is the development of a formal [4+2] cycloaddition reaction directed by N-fluorobenzamide scaffolds.

Recent research has demonstrated a formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride. acs.orgresearchgate.netnih.gov This transformation, catalyzed by the presence of copper(I) iodide (CuI) and lithium hydroxide (B78521) (LiOH), leads to the synthesis of fluorescent 1-amino-2,3-naphthalic anhydrides in good yields. acs.orgresearchgate.netnih.gov

The reaction proceeds through a sophisticated multistep mechanism initiated by the generation of a nitrogen-centered radical from the N-fluorobenzamide. acs.orgresearchgate.netnih.gov This is followed by a crucial 1,5-hydrogen atom transfer, which relocates the radical to a benzylic position. The resulting benzylic radical then undergoes an addition to the amide carbonyl oxygen, forming an N-(tert-butyl)isobenzofuran-1(3H)-imine intermediate. acs.orgresearchgate.net With the assistance of LiOH, this imine isomerizes to an N-(tert-butyl)isobenzofuran-1-amine. acs.orgresearchgate.netnih.gov This amine intermediate then acts as the four-carbon synthon in a subsequent [4+2] cycloaddition with maleic anhydride. The final step involves a dehydrating aromatization to yield the 1-amino-2,3-naphthalic anhydride product. acs.orgresearchgate.netnih.gov

The versatility of this method is highlighted by the ability to transform the resulting naphthalic anhydride products into a diverse range of naphthalimides, which also exhibit fluorescent properties. acs.orgresearchgate.net This copper-catalyzed domino intramolecular δ-C(sp³)–H functionalization/[4+2] cycloaddition reaction provides an efficient route to polysubstituted 1-amino-2,3-naphthalic anhydrides. researchgate.net

Table 1: Key Features of the N-Fluorobenzamide-Directed [4+2] Cycloaddition

FeatureDescription
Reactants N-Fluorobenzamides, Maleic Anhydride
Catalysts/Reagents Copper(I) Iodide (CuI), Lithium Hydroxide (LiOH)
Key Intermediate N-(tert-butyl)isobenzofuran-1-amine
Reaction Type Formal [4+2] Cycloaddition
Product Class Fluorescent 1-Amino-2,3-naphthalic Anhydrides
Directing Group N-Fluorobenzamide

Radiosynthesis of Fluorinated Benzamides for Advanced Research Probes

The incorporation of radionuclides into bioactive molecules is a cornerstone of modern medical imaging and preclinical research. Fluorinated benzamides, including analogues of this compound, are valuable scaffolds for the development of positron emission tomography (PET) tracers, owing to the favorable properties of the fluorine-18 (B77423) (¹⁸F) isotope.

Development and Optimization of Fluorine-18 Radiolabeling Protocols

The development of robust and efficient radiolabeling protocols is paramount for the successful application of ¹⁸F-labeled benzamides in preclinical research. The most common method for introducing ¹⁸F into these molecules is through nucleophilic substitution.

A widely adopted strategy involves the synthesis of precursor molecules containing a suitable leaving group, such as a mesylate or tosylate. nih.govacs.org The radiolabeling is then achieved by displacing this leaving group with [¹⁸F]fluoride. nih.govacs.org The optimization of this process requires careful consideration of several factors, including the reaction solvent, temperature, and the nature of the phase-transfer catalyst (e.g., Kryptofix 2.2.2) used to enhance the nucleophilicity of the [¹⁸F]fluoride ion. acs.org

For instance, a series of fluorine-containing benzamide analogues designed for imaging sigma-2 (σ₂) receptors in solid tumors were successfully radiolabeled with ¹⁸F via the displacement of a mesylate precursor. nih.govacs.org The optimization of such protocols often involves a delicate balance to achieve high radiochemical yield while minimizing reaction time to account for the 109.8-minute half-life of ¹⁸F. nih.gov Microfluidic technologies are also being explored to streamline and improve the efficiency of ¹⁸F-radiolabeling reactions, offering advantages in terms of reduced reagent consumption and faster optimization cycles. researchgate.net

Strategies for Maximizing Radiochemical Yields and Purity for Preclinical Research Applications

Maximizing the radiochemical yield (RCY) and ensuring high radiochemical purity are critical for the translation of ¹⁸F-labeled benzamides into preclinical research settings. A high RCY is essential for producing sufficient quantities of the radiotracer for imaging studies from a single production batch. High radiochemical purity is necessary to ensure that the observed signal in PET imaging originates from the target radiotracer and not from radioactive impurities, which could lead to inaccurate biological data.

Several strategies are employed to maximize RCY and purity. The choice of precursor is crucial; it should be stable under the reaction conditions yet sufficiently reactive to allow for efficient labeling. The purification of the crude reaction mixture is another critical step. High-performance liquid chromatography (HPLC) is commonly used to separate the desired ¹⁸F-labeled product from unreacted [¹⁸F]fluoride, the precursor molecule, and any side products. nih.gov

In the context of preclinical research, the final formulated product must meet stringent quality control standards. This includes verification of radiochemical purity, specific activity, and the absence of chemical and radionuclidic impurities. For example, in the development of ¹⁸F-labeled benzamide analogues for imaging σ₂ receptors, biodistribution studies in tumor-bearing mice were conducted following purification to confirm high tumor uptake and acceptable tumor-to-normal tissue ratios, validating the quality of the radiotracer for in vivo applications. nih.gov Similarly, radiolabeled benzamides targeting melanin (B1238610) have been developed for melanoma imaging, where high uptake and retention in melanoma cells are key indicators of a successful radiotracer. nih.govaacrjournals.org

Table 2: Factors Influencing Radiochemical Yield and Purity of ¹⁸F-Benzamides

FactorInfluence on Yield and PurityOptimization Strategies
Precursor Design Reactivity and stability directly impact yield.Selection of appropriate leaving groups (e.g., mesylate, tosylate) and protecting groups.
Reaction Conditions Temperature, solvent, and reaction time affect labeling efficiency and side product formation.Systematic optimization of parameters; use of microfluidic reactors.
Phase-Transfer Catalyst Enhances the reactivity of [¹⁸F]fluoride.Use of Kryptofix 2.2.2 with a suitable base (e.g., K₂CO₃).
Purification Method Removes impurities to ensure high radiochemical purity.Solid-phase extraction (SPE) for initial cleanup followed by preparative HPLC.
Quality Control Verifies the suitability of the radiotracer for preclinical use.Analytical HPLC, gas chromatography (for residual solvents), and sterility/endotoxin testing.

Elucidation of Molecular Mechanisms and Biological Interactions of Fluorobenzamide Derivatives

Comprehensive Investigation of Enzyme Modulation and Inhibition Kinetics

Fluorobenzamide derivatives have been identified as modulators of several important enzyme classes, demonstrating a range of inhibitory activities and mechanistic profiles.

Research has highlighted the role of the 2-fluorobenzamide (B1203369) structure in the development of potent enzyme inhibitors, particularly targeting kinases and, by structural analogy, cyclooxygenase (COX) enzymes.

Kinase Inhibition: The 2-fluorobenzamide moiety is a recognized component in the design of kinase inhibitors. Kinases are crucial enzymes that regulate cellular signaling pathways by catalyzing the phosphorylation of proteins. researchgate.net Their dysregulation is implicated in diseases such as cancer and parasitic infections.

Trypanosoma brucei Inhibition: A derivative, 4-(4-((3-chloro-4-((3-fluorobenzyl)oxy)phenyl)amino)quinazolin-6-yl)-N-ethyl-2-fluorobenzamide, has shown promising activity against T. brucei, the parasite responsible for trypanosomiasis. This suggests that the N-ethyl-2-fluorobenzamide group can be incorporated into scaffolds that target parasite-specific kinases, potentially related to EGFR-like enzymes in the parasite. nih.gov

Bruton's Tyrosine Kinase (BTK) Inhibition: The compound N-(4-(1-acryloylpiperidin-4-yl)-2-(2-hydroxypropan-2-yl)phenyl)-4-(tert-butyl)-2-fluorobenzamide is identified in patent literature as a BTK inhibitor. google.com BTK is a key component of B-cell receptor signaling, making it a target for autoimmune diseases and B-cell malignancies.

General Kinase Inhibitor Scaffolds: The compound N-[1-(4-chlorophenyl)-5-ethyl-1H-pyrazol-3-yl]-2-fluorobenzamide is included in screening libraries of Type II kinase inhibitors, indicating its potential to bind to the inactive conformation of kinases. chemdiv.com Other 2-fluorobenzamide derivatives have been investigated as potential Raf kinase inhibitors for cancer therapy. researchgate.net

Cyclooxygenase (COX) Inhibition: While specific studies on 2-fluorobenzamide derivatives as COX inhibitors are limited, related 4-fluorobenzamide (B1200420) compounds have been developed as selective COX-2 inhibitors. researchgate.net COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.govnih.gov The development of selective COX-2 inhibitors is a major goal in creating anti-inflammatory drugs with fewer gastrointestinal side effects than non-selective NSAIDs. brieflands.com Given the structural similarities, the 2-fluorobenzamide scaffold represents a plausible candidate for designing novel COX inhibitors.

Adenylyl Cyclase Inhibition: A pyrimidinone derivative containing a 2-fluorobenzamide moiety, N-(1-(6-ethyl-4-oxo-1,4-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide, has been optimized for the selective inhibition of Ca2+/Calmodulin-stimulated adenylyl cyclase 1 (AC1). chemrxiv.org AC1 is an emerging target for treating chronic pain, as it is critical for signaling in pain sensitization pathways. chemrxiv.org

Fluorobenzamide Derivative ClassEnzyme TargetTherapeutic AreaEnzyme Family
N-Ethyl-2-fluorobenzamide CongenersTrypanosome KinasesTrypanosomiasisKinase
2-Fluorobenzamide CongenersBruton's Tyrosine Kinase (BTK)Autoimmune Disease, OncologyKinase
4-Fluorobenzamide CongenersCyclooxygenase-2 (COX-2)Inflammation, PainCyclooxygenase
2-Fluorobenzamide CongenersAdenylyl Cyclase 1 (AC1)Chronic PainAdenylyl Cyclase

The interaction between fluorobenzamide derivatives and their target enzymes is often characterized by specific binding modes that determine their inhibitory potency and selectivity.

Ligand-Enzyme Binding: For kinase inhibitors, the molecule typically binds within the ATP-binding pocket of the enzyme, competing with the endogenous ATP substrate. researchgate.net The binding is often stabilized by hydrogen bonds between the inhibitor and the "hinge" region of the kinase. researchgate.net Molecular docking simulations of related quinazolinone-based kinase inhibitors and imidazole-based COX-2 inhibitors have helped to visualize these interactions, showing how specific functional groups engage with amino acid residues in the active site. brieflands.com The 2-fluoro substituent on the benzamide (B126) ring can influence these interactions by altering the electronic landscape and conformation of the ligand, potentially enhancing binding affinity.

Allosteric Modulation: In addition to direct competitive inhibition, some ligands can exert their effects through allosteric modulation. Allosteric modulators bind to a site on the enzyme or receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding event induces a conformational change in the protein, which in turn alters the affinity or efficacy of the orthosteric ligand. While direct evidence for allosteric modulation of enzymes by 4-Ethyl-2-fluorobenzamide is not available, the concept is well-established for related receptor systems. For example, various compounds act as positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) at metabotropic glutamate (B1630785) receptors (mGluRs) and free fatty acid receptors (FFARs). nih.govnih.govbiorxiv.org This mechanism allows for a more nuanced regulation of biological activity compared to simple competitive antagonism or agonism.

In-depth Characterization of Receptor Binding Profiles and Subsequent Signal Transduction Effects

Derivatives of fluorobenzamide are also prominent in the study of G-protein coupled receptors (GPCRs) and ion channels, demonstrating significant binding affinities and selective modulation of signaling pathways.

The versatility of the fluorobenzamide scaffold allows it to be tailored to target various receptor subtypes with high affinity and selectivity.

Serotonin (B10506) and Dopamine (B1211576) Receptors: Fluorobenzamide derivatives have been extensively studied as ligands for monoamine receptors.

5-HT Receptors: N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide was identified as a potent and highly selective agonist for the 5-HT(1F) receptor, a target for migraine therapy. nih.gov Another 4-fluorobenzamide derivative was developed as a high-affinity agonist for the 5-HT1A receptor for potential use in PET imaging. researchgate.net A series of (2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morfolin-4-yl-ethyl)-fluorinated benzamides, including 2-fluoro isomers, showed high affinity for the serotonin transporter (SERT) in the nanomolar range. mdpi.com

Dopamine Receptors: The same series of fluorinated benzamides also displayed affinity for the dopamine D2 receptor. mdpi.com Furthermore, structural analogs of 2-fluorobenzamide exhibit nanomolar affinities for dopamine D4 receptors, suggesting potential applications as atypical antipsychotics. vulcanchem.com

Ion Channels: The modulation of ion channels is another key mechanism for fluorobenzamide derivatives. Some compounds act as openers of voltage-dependent potassium channels, a mechanism useful for treating diseases where such channels are implicated. google.com Other related benzamides are known to modulate sodium and potassium ion channels, which is essential for applications like stabilizing cardiac rhythms.

Fluorobenzamide DerivativeReceptor TargetBinding Affinity (Ki)Receptor Family
N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide5-HT1FHigh Affinity (Specific value not stated)GPCR
4-Fluoro-N-{2-[4-(6-trifluoromethylpyridin-2-yl)piperazin-1-yl]ethyl}benzamide5-HT1A~0.5 nM (pKi = 9.3)GPCR
(2-{4-[3-(1H-indolyl)-propyl]-piperazinyl}-acetylamine)-N-(morpholin-ethyl)-2-fluorobenzamideSERT6.85 nMTransporter
(2-{4-[3-(1H-indolyl)-propyl]-piperazinyl}-acetylamine)-N-(morpholin-ethyl)-2-fluorobenzamideDopamine D2Micromolar to Nanomolar RangeGPCR
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-fluorobenzamide AnaloguesDopamine D4Nanomolar AffinityGPCR
N-(2-chloro-pyrimidin-5-yl)-3-fluoro-benzamidePotassium ChannelsFunctional OpenerIon Channel

Binding of fluorobenzamide derivatives to their target receptors initiates a cascade of intracellular events that produce a cellular response.

GPCR Signaling: Most serotonin and dopamine receptors are GPCRs, which transduce signals by activating heterotrimeric G-proteins. nih.gov

Gαi/o Pathway: Activation of 5-HT1A or 5-HT1F receptors, which couple to Gαi/o proteins, leads to the inhibition of adenylyl cyclase. nih.govnih.gov This reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), which in turn modulates the activity of protein kinase A (PKA) and other downstream effectors. This pathway is associated with the inhibition of neurogenic inflammation, providing a mechanism for migraine relief. nih.gov

Gαq/11 Pathway: Other receptors can couple to Gαq/11 proteins, activating phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to the release of intracellular calcium and the activation of protein kinase C (PKC), respectively. nih.gov

Ion Channel Modulation: By directly binding to and modulating ion channels, these compounds can alter the membrane potential of excitable cells like neurons and cardiomyocytes. For example, opening potassium channels typically leads to hyperpolarization of the cell membrane, making it less likely to fire an action potential. This mechanism can reduce neuronal excitability or slow the heart rate. google.com

Kinase Inhibition Signaling: In the case of kinase inhibitors, the downstream effect is the blockade of a specific phosphorylation cascade. For instance, inhibiting receptor tyrosine kinases like EGFR or non-receptor kinases like BTK prevents the transduction of growth and survival signals, ultimately leading to the inhibition of cell proliferation and, in some cases, the induction of apoptosis (programmed cell death). researchgate.netgoogle.com

Structure-Activity Relationship (SAR) Studies and Advanced Molecular Design Principles

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For fluorobenzamide derivatives, SAR investigations have revealed several key principles.

Position of Fluorine: The position of the fluorine atom on the benzamide ring is a critical determinant of biological activity. Comparing 2-fluoro, 3-fluoro, and 4-fluoro analogs often reveals significant differences in receptor affinity and selectivity. For instance, in a series of ligands targeting SERT and D2 receptors, the fluorine position influenced the potency and selectivity profile. mdpi.com The 2-fluoro substitution may offer advantages in metabolic stability or enforce a specific conformation required for optimal binding. vulcanchem.com

Amide Linker and Side Chain: Modifications to the side chain attached to the benzamide nitrogen are fundamental to targeting different receptors or enzymes. For 5-HT1F receptor agonists, varying the N-1 alkyl substituent on a piperidinyl moiety significantly impacted binding affinity, with increased chain length or branching being detrimental. sci-hub.se For kinase inhibitors, the side chain is often a larger, more complex heterocyclic system designed to occupy specific pockets in the ATP-binding site to enhance potency and selectivity. nih.gov

These SAR principles guide medicinal chemists in the rational design of new fluorobenzamide derivatives, allowing for the fine-tuning of their molecular properties to create highly effective and selective therapeutic agents.

Quantitative Assessment of Fluorine Position and Substituent Effects on Biological Potency and Selectivity

The strategic incorporation of fluorine into pharmacologically active molecules is a widely used strategy to enhance biological potency and modulate physicochemical properties. nih.gov The position of the fluorine atom on the benzamide ring, as well as the nature of other substituents, can significantly influence the molecule's interaction with its biological target, thereby affecting its potency and selectivity.

The following table summarizes the impact of fluorine and other substituents on the biological activity of various benzamide derivatives.

Compound ClassSubstituent EffectsImpact on Biological Activity
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide derivatives4-fluoro substituentEssential for σ1 receptor affinity acs.org
N-indolyloxopyridinyl-4-aminopropanyl-based inhibitors5-chloro and 4-fluoro substituents on the terminal N-phenyl ringCrucial for high potency against Trypanosoma cruzi CYP51 acs.org
2-acyliminobenzimidazole derivativesReplacement of methyl ester with an ethyl amideImproved cellular potency and selectivity against JAK2 sci-hub.se
N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamides4-bromo, 4-chloro, and 4-fluoro substituentsSignificant antinociceptive activity tandfonline.com

Investigation of the Role of Alkyl and Heterocyclic Moieties in Molecular Recognition and Binding Specificity

In the context of this compound, the ethyl group at the 4-position of the benzamide ring is a critical determinant of its biological activity. For instance, a study on 4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamide (MMV1578564) identified it as a modulator of bacterial short-chain dehydrogenases/reductases (SDRs), with the ethyl group contributing to its binding affinity and inhibitory activity against Klebsiella pneumoniae. nih.gov

The nature of the heterocyclic ring system linked to the benzamide core also profoundly influences binding specificity. For example, pyrazole-containing fluorobenzamide derivatives have been shown to possess significant anti-inflammatory and analgesic properties. researchgate.net Similarly, the introduction of a piperidine (B6355638) moiety in N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide was essential for its interaction with the σ1 receptor. acs.org The specific heterocyclic ring can dictate the types of interactions formed, such as hydrogen bonds and hydrophobic interactions, which are crucial for high-affinity binding.

The following table illustrates the role of different alkyl and heterocyclic moieties in the biological activity of fluorobenzamide derivatives.

Compound/DerivativeAlkyl/Heterocyclic MoietyRole in Molecular Recognition and Binding
4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamideEthyl groupContributes to binding affinity and inhibitory activity against bacterial SDRs nih.gov
Pyrazole-containing fluorobenzamidesPyrazole ringConfers anti-inflammatory and analgesic properties researchgate.net
N-(1-benzylpiperidin-4-yl)-4-fluorobenzamidePiperidine ringEssential for interaction with the σ1 receptor acs.org
N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamideDimethylaminoethyl side chainImportant for melanin-specific uptake in melanoma cells snmjournals.orgsnmjournals.org

Pharmacophore Modeling and Ligand-Based Design for Activity Prediction

Pharmacophore modeling and ligand-based design are powerful computational tools used to predict the biological activity of novel compounds and to understand the key chemical features required for molecular recognition. pharmacophorejournal.comdergipark.org.tr These approaches are particularly valuable when the three-dimensional structure of the biological target is unknown. dergipark.org.tr

A pharmacophore model defines the essential spatial arrangement of chemical features, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings, that are necessary for a molecule to bind to a specific target and elicit a biological response. nih.gov For fluorobenzamide derivatives, pharmacophore models can help in rationalizing the observed structure-activity relationships and in designing new compounds with improved potency and selectivity.

Ligand-based pharmacophore models are generated by aligning a set of known active molecules and identifying their common chemical features. nih.gov This information can then be used to screen large chemical databases to identify new potential lead compounds. frontiersin.org For example, a ligand-based pharmacophore model for histone deacetylase 2 (HDAC2) inhibitors was developed using N-(2-aminophenyl)-benzamide and N-hydroxy benzamide derivatives, which successfully identified key features for inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be combined with pharmacophore modeling to develop predictive models that correlate the chemical structure of compounds with their biological activity. frontiersin.org These models can be used to predict the activity of newly designed fluorobenzamide derivatives before their synthesis, thus saving time and resources in the drug discovery process.

In Vitro Biological Efficacy Studies in Mechanistic Research Models

Analysis of Cellular Uptake and Subcellular Distribution (e.g., melanin-specific uptake)

Understanding the cellular uptake and subcellular distribution of fluorobenzamide derivatives is crucial for elucidating their mechanism of action and for designing compounds with improved therapeutic efficacy. Various techniques, including fluorescence microscopy and radiolabeling, are employed to track the localization of these compounds within cells. nih.govntno.orgsemanticscholar.org

A notable example of specific cellular uptake is observed with certain fluorobenzamide derivatives in melanoma cells. N-(2-(dimethylamino)ethyl)-4-18F-fluorobenzamide (18F-DMFB) has been shown to exhibit high, melanin-specific uptake in B16F10 mouse melanoma cells. snmjournals.orgsnmjournals.org The uptake of 18F-DMFB was significantly increased in melanoma cells that were stimulated to produce more melanin (B1238610). snmjournals.orgsnmjournals.org This specificity suggests that such compounds could be developed as imaging agents for the diagnosis of malignant melanoma. snmjournals.orgsnmjournals.org

The subcellular distribution of a compound can provide insights into its potential targets and mechanisms of toxicity. For instance, studies on other fluorescent probes have shown that their distribution within different cellular compartments, such as mitochondria, lysosomes, and the endoplasmic reticulum, can vary depending on their chemical structure. mdpi.com The investigation of the subcellular localization of this compound would be essential to understand its cellular and molecular interactions.

Assessment of Biological Responses at the Cellular and Tissue Level (e.g., anti-inflammatory, analgesic, antimicrobial effects)

In vitro assays are fundamental for evaluating the biological effects of fluorobenzamide derivatives at the cellular and tissue levels. These studies provide initial evidence of a compound's potential therapeutic applications, such as anti-inflammatory, analgesic, and antimicrobial activities.

Anti-inflammatory and Analgesic Effects:

Several fluorobenzamide derivatives have demonstrated significant anti-inflammatory and analgesic properties in various in vitro and in vivo models. For example, a series of novel 4-fluorobenzamide-based derivatives showed promising anti-inflammatory activity, with some compounds exhibiting over 90% inhibition of edema in animal models. researchgate.net The same study also reported potent analgesic effects, with some derivatives providing 100% protection in writhing tests. researchgate.net The mechanism of action for these effects is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain. nih.govacs.org

Antimicrobial Effects:

The antimicrobial potential of fluorobenzamide derivatives has also been explored. Studies have shown that some of these compounds exhibit activity against various bacterial and fungal strains. For instance, certain N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamide derivatives displayed weak to moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. tandfonline.comresearchgate.net Another study investigating fluorine-containing pyrazole-clubbed dihydropyrimidinones reported broad-spectrum antimicrobial activity. ijpsonline.com

The following table summarizes the in vitro biological responses observed for different fluorobenzamide derivatives.

Compound/Derivative ClassBiological ResponseKey Findings
4-Fluorobenzamide-based derivativesAnti-inflammatory, AnalgesicUp to 92.36% inhibition of edema and 100% writhing protection. researchgate.net
N-(3,5-di-/1,3,5-trimethylpyrazole-4-yl)-4-substitutedbenzamidesAnalgesic, AntimicrobialSignificant antinociceptive activity; weak antibacterial activity. tandfonline.comresearchgate.net
Fluorine-containing pyrazole-clubbed dihydropyrimidinonesAntimicrobialSignificant broad-spectrum antimicrobial activity. ijpsonline.com
4-(4-ethyl-5-fluoro-2-hydroxyphenoxy)-3-fluorobenzamideAntibacterialHigh rate of growth inhibition against Klebsiella pneumoniae. nih.gov

Computational Chemistry Approaches for Fluorobenzamide Research and Development

Theoretical Calculations of Electronic Structure and Conformational Landscapes

Understanding the intrinsic electronic properties and the preferred three-dimensional arrangement (conformation) of 4-Ethyl-2-fluorobenzamide is fundamental to comprehending its chemical reactivity and biological activity.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. aps.org It is widely applied to determine optimized molecular geometries, which correspond to the minimum energy arrangement of atoms. pennylane.ai For fluorobenzamide derivatives, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govmdpi.com This process of geometry optimization seeks the most stable conformation of the molecule. pennylane.ainubakery.org

Once the optimized geometry is obtained, a range of electronic properties can be calculated to predict reactivity. mdpi.com Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govmdpi.com These calculations also yield global reactivity descriptors such as chemical potential, hardness, and electrophilicity, which help in understanding how the molecule will interact with biological targets. nih.govmdpi.com The molecular electrostatic potential (MEP) surface can also be mapped to identify regions that are rich or poor in electrons, highlighting sites prone to electrophilic or nucleophilic attack. nih.gov

Table 1: Hypothetical DFT-Calculated Properties for this compound This table presents theoretical data based on typical values for similar benzamide (B126) derivatives as determined by DFT calculations.

ParameterPredicted ValueSignificance
Optimized Energy -633.5 HartreeThe minimum energy of the most stable conformation.
HOMO Energy -6.8 eVIndicates the molecule's electron-donating capability.
LUMO Energy -0.9 eVIndicates the molecule's electron-accepting capability.
HOMO-LUMO Gap 5.9 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 3.5 DebyeMeasures the overall polarity of the molecule, affecting solubility and binding.
Electronegativity (χ) 3.85 eVThe power of the molecule to attract electrons.
Chemical Hardness (η) 2.95 eVResistance to change in electron distribution.
Electrophilicity Index (ω) 2.51 eVA measure of the molecule's ability to act as an electrophile.

Molecular Docking Simulations for Predicting Ligand-Target Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. dergipark.org.tr This method is instrumental in drug discovery for screening virtual libraries and for understanding how a molecule like this compound might interact with a specific biological target. dergipark.org.trnih.gov The process involves preparing the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from the Protein Data Bank (PDB). dergipark.org.tr

A docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field, which estimates the binding affinity. nih.gov These scores help rank potential drug candidates. mdpi.com For fluorobenzamide derivatives, docking studies have been used to predict binding to targets like kinases and cyclooxygenase (COX) enzymes. The analysis of the resulting docked pose can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Energetics in Biological Systems

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view. nih.govnih.gov MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into its stability and the energetics of binding. nih.govchemrxiv.org Starting from a docked pose, the complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's trajectory is calculated by solving Newton's equations of motion. nih.gov

Analysis of the MD trajectory can confirm the stability of the binding mode predicted by docking. chemrxiv.org Key metrics such as the Root Mean Square Deviation (RMSD) of the protein and ligand are monitored to assess conformational stability. nih.gov Furthermore, MD simulations allow for the calculation of binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area), which can provide a more accurate estimation of binding affinity than docking scores alone. nih.gov Enhanced sampling techniques can also be employed to explore the conformational landscape more extensively. arxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity and Rational Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov Developing a QSAR model is a key step in rational drug design, as it allows for the prediction of the activity of novel, unsynthesized molecules. nih.gov

To build a QSAR model for analogues of this compound, a dataset of structurally related compounds with experimentally measured biological activities is required. For each molecule, a set of molecular descriptors is calculated, which quantify various aspects of its physicochemical properties (e.g., lipophilicity, electronic properties, steric properties). Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate a model that links these descriptors to activity. nih.gov A robust QSAR model must be rigorously validated to ensure its predictive power. nih.govu-strasbg.fr The resulting model can guide the design of new analogues of this compound with potentially improved activity by indicating which structural modifications are likely to be beneficial. nih.gov

Table 2: Example of a Hypothetical 2D-QSAR Model for Benzamide Analogues This table illustrates a potential QSAR equation and the statistical metrics used to validate its predictive power.

ComponentDescription
QSAR Equation pIC₅₀ = 1.25 * ClogP - 0.45 * TPSA + 0.8 * (No. of H-bond donors) + 3.5
R² (Goodness of Fit) 0.85
Q² (Internal Validation) 0.78
R²_pred (External Validation) 0.81
Applicability Domain Defined by the range of descriptor values in the training set.

Cheminformatics and Advanced Data Mining Techniques for Deriving Structure-Property Relationships

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. google.com For a compound like this compound, cheminformatics tools can be used to mine vast chemical databases such as ChEMBL, PubChem, and ZINC to derive structure-property relationships. ontosight.ai By searching for compounds with similar structural features (e.g., the 2-fluorobenzamide (B1203369) scaffold), researchers can gather information on their known biological activities, targets, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

Techniques like molecular similarity searching, using 2D fingerprints or 3D shape-based methods, can identify known drugs or bioactive molecules that are structurally analogous to this compound. This can provide initial hypotheses about its potential mechanism of action or off-target effects. Clustering algorithms can group large sets of related compounds based on structural or property similarity, helping to identify key structural motifs responsible for desired activities.

Computational-Driven Molecular Design Strategies (e.g., de novo design, virtual screening) for Novel Analogues

Computational chemistry enables the proactive design of novel molecules with desired properties. Two prominent strategies are virtual screening and de novo design. arxiv.org

Virtual screening is a high-throughput computational method used to search large libraries of existing compounds to identify those that are most likely to bind to a drug target. mdpi.com This can be done using ligand-based methods (searching for molecules similar to a known active compound) or structure-based methods (docking millions of compounds into a target's binding site). ontosight.aiarxiv.org This approach could be used to find new scaffolds that mimic the binding of this compound or to identify existing drugs that could be repurposed.

De novo design , on the other hand, involves building novel molecules from scratch, often directly within the constraints of a target's binding site. pkumdl.cnfrontiersin.org Algorithms for de novo design can piece together molecular fragments or grow a molecule atom-by-atom to optimize its fit and interactions with the target. pkumdl.cn This powerful technique can generate completely novel chemical structures, distinct from existing inhibitors, that are tailored to the specific topology and chemical environment of the target protein. frontiersin.orgnih.gov Modern approaches even leverage artificial intelligence to generate synthesizable, drug-like molecules with high predicted affinity. arxiv.org These strategies could be applied to generate novel analogues of this compound with optimized potency and selectivity.

Advanced Analytical Characterization of Fluorobenzamide Compounds

High-Resolution Spectroscopic Techniques for Definitive Structural Elucidation

High-resolution spectroscopy is indispensable for the unambiguous determination of a molecule's structure, purity, and conformational details. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide complementary information that, when combined, offers a complete picture of the compound's chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Isomer Differentiation, Purity Assessment, and Conformational Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 4-Ethyl-2-fluorobenzamide, ¹H, ¹³C, and ¹⁹F NMR would provide definitive information on its atomic connectivity and purity.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the amide protons. The aromatic region would be complex due to the substitution pattern and fluorine coupling. The proton ortho to the fluorine would appear as a doublet of doublets, while the other two aromatic protons would also show splitting from both proton-proton and proton-fluorine couplings. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons. The amide (-CONH₂) protons would likely appear as two broad singlets, due to restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would show nine distinct signals. The carbon atom directly bonded to the fluorine atom would exhibit a large coupling constant (¹JCF), a characteristic feature in ¹³C NMR of fluorinated compounds. The other aromatic carbons would also show smaller C-F couplings. The carbonyl carbon of the amide group would appear at the downfield end of the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly useful for fluorinated compounds. A single resonance would be expected for this compound, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. This technique is highly sensitive to the electronic environment, making it excellent for confirming the presence and position of the fluorine atom and for differentiating between isomers. For instance, the chemical shift would clearly distinguish it from its isomers, such as 3-Ethyl-2-fluorobenzamide or 4-Ethyl-3-fluorobenzamide.

Predicted NMR Data for this compound

TechniqueAssignmentPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMRAromatic-H~7.2 - 8.1m
-CONH₂~7.5 (broad), ~8.0 (broad)br s
-CH₂-~2.7q, J ≈ 7.6 Hz
-CH₃~1.2t, J ≈ 7.6 Hz
¹³C NMRC=O~166-169d, J ≈ 3-5 Hz
C-F~160-163d, ¹JCF ≈ 250 Hz
Aromatic-C~115-150m (various C-F couplings)
-CH₂-~29s
-CH₃~15s
¹⁹F NMRAr-F~ -110 to -120m

Note: The data in this table is predictive and based on analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Pattern Analysis.chemscene.comnih.gov

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which for this compound (C₉H₁₀FNO) is 167.0746 g/mol . achemblock.comcalpaclab.com

The fragmentation pattern observed in the mass spectrum gives valuable structural information. For this compound, common fragmentation pathways would likely involve:

Loss of the amide group (-NH₂) to give a [M-16]⁺ ion.

Loss of the entire carboxamide group (-CONH₂) to yield a [M-44]⁺ ion.

Cleavage of the ethyl group, leading to a [M-29]⁺ ion corresponding to the loss of C₂H₅.

Formation of the fluorobenzoyl cation [C₇H₄FO]⁺ at m/z 123.

Predicted Mass Spectrometry Data for this compound

m/z (predicted)Ion Identity
167[M]⁺ (Molecular Ion)
151[M-NH₂]⁺
138[M-C₂H₅]⁺
123[M-CONH₂]⁺ or [C₇H₄FO]⁺

Note: This data is predictive. Actual fragmentation may show different relative intensities and additional minor peaks.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization and Electronic Transitions.mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. The IR spectrum of this compound would show characteristic absorption bands for the amide and aromatic functionalities.

Key expected peaks include:

N-H stretching: Two bands in the region of 3100-3500 cm⁻¹ for the primary amide.

C-H stretching: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the ethyl group just below 3000 cm⁻¹.

C=O stretching (Amide I band): A strong absorption around 1650-1680 cm⁻¹.

N-H bending (Amide II band): A band in the region of 1600-1640 cm⁻¹.

C-F stretching: A strong band in the 1200-1300 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb in the UV region. The spectrum would likely display absorptions corresponding to π → π* transitions of the benzene (B151609) ring, typically observed between 200-280 nm.

X-ray Diffraction Studies for Atomic-Level Resolution of Solid-State Structures and Intermolecular Interactions.mdpi.comresearchgate.net

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsional angles.

Although no published crystal structure for this compound is available, analysis of related fluorobenzamide structures suggests that intermolecular hydrogen bonding would be a dominant feature in its crystal packing. mdpi.comresearchgate.net The amide protons would act as hydrogen bond donors, while the carbonyl oxygen would act as a hydrogen bond acceptor, likely forming centrosymmetric dimers or extended chains. Weaker interactions, such as C-H···F and π-π stacking, could also play a role in stabilizing the crystal lattice.

Predicted Crystallographic Data for this compound

ParameterPredicted Value/Feature
Crystal SystemLikely Monoclinic or Orthorhombic
Space GroupCommon centrosymmetric groups (e.g., P2₁/c, Pbca)
Key Intermolecular InteractionsN-H···O hydrogen bonding (dimer or chain motifs)
Secondary InteractionsC-H···F contacts, π-π stacking

Note: This data is predictive and based on trends observed in similar molecules.

Advanced Chromatographic Methods for Purity Assessment and Complex Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) for Separation, Quantification, and Purification.benchchem.comvulcanchem.com

High-Performance Liquid Chromatography (HPLC) is a crucial technique for verifying the purity of synthesized compounds and for their purification. For this compound, a reversed-phase HPLC method would typically be employed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase, such as a gradient of water and acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure sharp peaks.

Purity is assessed by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A purity of >95% is often required for research-grade chemicals. achemblock.comcalpaclab.com HPLC can also be scaled up for preparative purposes to purify the compound from reaction byproducts or starting materials.

Gas Chromatography (GC) for Volatile Fluorobenzamide Detection and Quantification

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds, including fluorobenzamides. phenomenex.comthermofisher.comlibretexts.org The process involves vaporizing a sample and moving it through a column with a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column. libretexts.org When coupled with a mass spectrometer (GC-MS), this method allows for both the quantification and the structural identification of the separated compounds. thermofisher.com

For fluorobenzamide compounds, GC analysis can be used to determine purity and identify byproducts in manufacturing processes. For instance, the analysis of 2,6-difluorobenzamide (B103285) (2,6-DFBA) and 2,4-difluorobenzamide (B1295065) (2,4-DFBA) has been demonstrated using GC, achieving purity measurements of 99.6% and 99.5% respectively. google.com The retention index, a key parameter in GC, has been measured for N-(2-fluorophenyl)-4-ethylbenzamide, a related compound, using a non-polar column with a specific temperature program. nist.gov

The volatility of the analyte is a crucial factor for successful GC analysis. While many fluorobenzamides are sufficiently volatile, some may require chemical derivatization to increase their volatility and allow for effective separation and detection. alwsci.com The choice of the GC column's stationary phase is also critical and depends on the polarity of the compounds being analyzed. thermofisher.com

Below is an example of a GC-FID chromatogram showing the separation of various volatile compounds. While not specific to this compound, it illustrates the principle of separation and peak identification.

Table 1: Example of Volatile Compounds Identified by GC-FID

PeakCompound
1Acetaldehyde
2Ethyl acetate
3Methanol
42-Butanol
51-Propanol
6Iso-butylic Alcohol
73-Pentanol (Internal Standard)
81-Butanol
9Amyl Active Alcohol
10Iso-amylic Alcohol

This table is illustrative of compounds separated by GC-FID and is based on a study of fruit brandies. researchgate.net

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound, which in turn allows for the verification of its empirical and molecular formula. davidson.edu For a specific compound like this compound, this analysis would confirm the mass percentages of carbon, hydrogen, nitrogen, oxygen, and fluorine.

The molecular formula for this compound is C9H10FNO, with a molecular weight of 167.18 g/mol . cenmed.com Based on this formula, the theoretical elemental composition can be calculated.

Table 2: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
CarbonC12.019108.0964.65
HydrogenH1.0081010.086.03
FluorineF19.00119.0011.36
NitrogenN14.01114.018.38
OxygenO16.00116.009.57
Total 167.18 100.00

Experimental elemental analysis, often performed using combustion analysis for carbon, hydrogen, and nitrogen (CHN analysis), would provide the actual mass percentages of these elements in a sample of the compound. davidson.edu A comparison of the experimental results with the theoretical values in the table above serves to confirm the stoichiometric composition and purity of the synthesized this compound.

Specialized Techniques for Total Organic Fluorine Content Analysis in Environmental and Biological Research Samples

In environmental and biological research, it is often necessary to measure the total amount of organically bound fluorine as a sum parameter, rather than quantifying individual fluorinated compounds. This is particularly relevant in the context of per- and polyfluoroalkyl substances (PFAS), where the sheer number and diversity of compounds make individual analysis challenging. acs.org Several specialized techniques are employed for this purpose.

Combustion Ion Chromatography (CIC) is a widely used method for determining total fluorine (TF) and, with appropriate sample preparation to remove inorganic fluoride (B91410), total organic fluorine (TOF). norden.orgqa-group.com The sample is combusted, converting all fluorine-containing organic compounds into hydrogen fluoride (HF), which is then trapped and analyzed by ion chromatography. esaa.org This technique is valuable for getting an initial assessment of the total PFAS burden in a sample. norden.org

Particle-Induced Gamma-Ray Emission (PIGE) Spectroscopy is a non-destructive surface analysis technique for quantifying elemental fluorine. It uses an accelerated proton beam to excite fluorine atoms, which then emit characteristic gamma rays. PIGE is particularly useful for analyzing solid materials. norden.org

Instrumental Neutron Activation Analysis (INAA) is another technique for total fluorine determination. It is a highly sensitive nuclear process used to determine the concentrations of elements in a vast amount of materials. acs.org

These methods for total organic fluorine analysis provide a broader understanding of fluorine contamination in various matrices. qa-group.com They can be used in conjunction with more specific methods like GC-MS or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to perform a fluorine mass balance and identify what proportion of the total organic fluorine is accounted for by the targeted analytes. acs.orgresearchgate.net

Table 3: Comparison of Techniques for Total Organic Fluorine Analysis

TechniquePrincipleSample TypeKey AdvantagesKey Limitations
Combustion Ion Chromatography (CIC)Combustion followed by ion chromatography to detect fluoride. esaa.orgWater, soil, packaging materials. qa-group.comProvides a measure of total organic fluorine (TOF), widely used. norden.orgqa-group.comCan have higher limits of detection compared to other methods. norden.org
Particle-Induced Gamma-Ray Emission (PIGE)Excitation of fluorine atoms by a proton beam and detection of emitted gamma rays. norden.orgSolid materials, thin layers. norden.orgNon-destructive, good for surface analysis. norden.orgMeasures total fluorine (organic and inorganic); requires specialized facilities. norden.orgesaa.org
Instrumental Neutron Activation Analysis (INAA)Neutron bombardment and measurement of resulting radioactivity. acs.orgVariousHigh sensitivity. acs.orgRequires access to a nuclear reactor; can be affected by matrix interferences. acs.orgesaa.org

Chemical Biology Applications and Research Tools Derived from Fluorobenzamide Scaffolds

Development of Molecular Probes for Elucidating Biological Processes

Molecular probes derived from fluorobenzamide structures are instrumental in visualizing and understanding dynamic cellular processes. These probes are often modified with imaging agents like radioisotopes or fluorophores.

Application of Radiolabeled Benzamides as Positron Emission Tomography (PET) Imaging Probes for Preclinical Disease Modeling and Target Engagement Studies

Radiolabeled benzamides are crucial for non-invasive imaging in preclinical research, particularly in oncology. A prominent example is N-(2-(dimethylamino)ethyl)-4-¹⁸F-fluorobenzamide (¹⁸F-DMFB), a PET probe developed for high-contrast imaging of malignant melanoma. nih.govnih.gov

¹⁸F-DMFB is synthesized by reacting N-succinimidyl 4-¹⁸F-fluorobenzoate with N,N-dimethylethylenediamine. nih.govsnmjournals.org Studies have shown that it exhibits high, melanin-specific uptake. In B16F10 mouse melanoma cells, its uptake increased significantly when stimulated with L-tyrosine, confirming its specificity for melanin (B1238610). nih.govsnmjournals.org

In preclinical animal models, ¹⁸F-DMFB demonstrated excellent tumor-specific accumulation in both primary and metastatic melanoma lesions. nih.govnih.gov It showed superior tumor uptake compared to earlier benzamide (B126) derivatives, such as N-[2-(diethylamino)-ethyl]-4-¹⁸F-fluorobenzamide. snmjournals.org For instance, at one-hour post-injection, ¹⁸F-DMFB showed a tumor uptake of 13.00 ± 3.90 %ID/g, which was approximately double that of the diethyl-substituted version. snmjournals.org Its ability to penetrate the blood-brain barrier also highlights its potential for imaging brain metastases, achieving a high tumor-to-brain ratio of over 12. nih.govsnmjournals.org

Table 1: Preclinical PET Imaging Data for ¹⁸F-DMFB

Parameter Value Cell/Animal Model Source
Radiochemical Yield 10%–15% (non–decay-corrected) N/A nih.govsnmjournals.org
In Vitro Uptake Increase >18-fold (with L-tyrosine) B16F10 mouse melanoma cells nih.govsnmjournals.org
Tumor Uptake (1 hr) 13.00 ± 3.90 %ID/g B16F10 xenograft model snmjournals.org

Design and Synthesis of Fluorescent Benzamide Conjugates for Live-Cell Imaging and Biochemical Assays

While specific examples of fluorescent conjugates derived directly from 4-Ethyl-2-fluorobenzamide are not documented in the available literature, the general strategy involves conjugating a fluorophore to a benzamide scaffold. This creates probes for live-cell imaging and biochemical assays. The design principles focus on creating molecules that are cell-permeable, have high fluorescence quantum yield, and exhibit low cytotoxicity. nih.govrsc.org These probes can be designed to target specific proteins or organelles, enabling real-time visualization of cellular dynamics. nih.govthermofisher.com The synthesis often involves standard amide bond formation between a carboxyl-functionalized fluorophore and an amino-functionalized benzamide, or vice-versa. chemrxiv.org

Synthesis of Affinity Ligands for Target Validation and Proteomics Research

Fluorobenzamide scaffolds can be used to synthesize affinity ligands for target validation and proteomics. These ligands are designed to bind with high affinity and specificity to a target protein. By immobilizing these ligands on a solid support (e.g., beads), they can be used in affinity chromatography to isolate the target protein from complex biological mixtures, which is a key step in target validation. nih.gov In proteomics, such ligands can help identify protein-protein interactions or be used in activity-based protein profiling. While no specific affinity ligands based on this compound are reported, related benzamide structures have been developed as potent binders for targets like cereblon (CRBN), which are utilized in the design of proteolysis-targeting chimeras (PROTACs). nih.gov

Application in Bioorthogonal Chemistry for Selective Biomolecule Labeling and Sensing in Complex Biological Environments

Bioorthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.orgnih.gov A molecule like this compound could theoretically be functionalized with a "bioorthogonal handle," such as an azide (B81097) or a strained alkyne. This modified benzamide could then be introduced into a biological system to bind to its target. Subsequently, a probe molecule (e.g., a fluorophore or an affinity tag) carrying the complementary reactive group could be added, leading to a highly selective covalent labeling of the target molecule in its native environment. nih.govresearchgate.net This strategy allows for precise labeling and tracking of biomolecules. nih.gov However, there are no specific published examples of this compound being used for this purpose.

Utilization as Chemical Tools in Receptor-Ligand Interaction Studies and Screening Platforms

Benzamide derivatives are widely used as chemical tools to study receptor-ligand interactions. Their structural rigidity and capacity for modification allow for the systematic exploration of a receptor's binding pocket. nih.govnih.gov By synthesizing a library of related benzamide compounds and evaluating their binding affinities, researchers can develop structure-activity relationships (SAR) that define the key interactions necessary for binding. ualberta.caresearchgate.net

These compounds are also valuable in high-throughput screening (HTS) platforms to identify new drug leads. nih.govnih.gov A fluorobenzamide derivative could be used as a starting point (a "scaffold") for building a combinatorial library of compounds to be screened for activity against a specific biological target. ewadirect.comresearchgate.net Although this is a general application for the benzamide class, specific studies utilizing this compound in large-scale screening or detailed receptor-binding studies are not documented in the available research.

Future Perspectives and Emerging Research Avenues for 4 Ethyl 2 Fluorobenzamide Research

Exploration of Novel Biological Targets and Undiscovered Therapeutic Pathways for Fluorobenzamide Analogues

The structural motif of fluorobenzamide is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities. mdpi.com Future research will undoubtedly focus on expanding the known biological targets for analogues of 4-Ethyl-2-fluorobenzamide. While some benzamides have been investigated for their roles in cancer and as anti-inflammatory agents, a vast number of therapeutic pathways remain largely unexplored. scholaris.caresearchgate.netnih.gov

Key areas for future exploration include:

Neurological Disorders: Given that some benzamides interact with the central nervous system, investigating their potential in treating neurodegenerative diseases and other neurological conditions is a logical next step. ircbc.ac.cn

Infectious Diseases: The rise of antifungal and antimicrobial resistance necessitates the discovery of novel therapeutic agents. nih.gov Fluorobenzamide analogues could be screened for activity against a broad spectrum of pathogens. nih.gov

Metabolic Diseases: Investigating the role of these compounds in metabolic pathways could reveal new treatments for conditions like diabetes and obesity. ircbc.ac.cn

HIV Treatment: Recent studies have shown that compounds containing a 4-fluorobenzamide (B1200420) ring can inhibit HIV-1 replication, suggesting a promising new avenue for antiviral drug development. benthamdirect.com

Researchers are also interested in the largely unexplored therapeutic potential of various benzamide (B126) derivatives. scholaris.cagoogleapis.com The introduction of fluorine atoms, as seen in this compound, can significantly alter a molecule's properties, including its metabolic stability and binding affinity to biological targets. This opens the door to fine-tuning compounds for specific therapeutic purposes.

Addressing Challenges in Highly Selective Functionalization and Complex Derivatization for Enhanced Molecular Precision

The precise synthesis of complex molecules is a significant challenge in organic chemistry. For fluorobenzamide analogues, achieving highly selective functionalization is crucial for creating derivatives with enhanced molecular precision. This allows for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

Current research is focused on overcoming several key challenges:

Regioselective Functionalization: Controlling the position of chemical modifications on the benzamide scaffold is often difficult but essential for optimizing biological activity. aablocks.comnih.gov The development of new catalytic methods is a key area of focus. rsc.org

Stereoselective Synthesis: For molecules with chiral centers, controlling the three-dimensional arrangement of atoms is critical. Future work will likely involve the development of new chiral ligands and catalytic systems. researchgate.netmdpi.com

Complex Derivatization: Creating a diverse library of analogues requires efficient and versatile methods for introducing a wide range of chemical groups. This includes the development of novel reaction pathways and the use of advanced synthetic techniques. researchgate.netmdpi.com

Overcoming these hurdles will enable the creation of novel fluorobenzamide derivatives with tailored properties, paving the way for the development of more effective and safer therapeutic agents.

Integration of Artificial Intelligence and Machine Learning for Accelerated Design, Synthesis, and Biological Discovery

Key applications of AI and ML in this area include:

Predictive Modeling: AI algorithms can be trained on vast datasets of chemical information to predict the biological activity, toxicity, and physicochemical properties of novel compounds. fortunejournals.compharmafeatures.com This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources. acs.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space available for exploration. nih.govarxiv.orgfrontiersin.org

Synthesis Planning: AI can assist in planning the most efficient synthetic routes to target molecules, a process that has traditionally been a complex and time-consuming task. pharmafeatures.com

High-Throughput Screening Analysis: Machine learning can be used to analyze the large datasets generated from high-throughput screening experiments, identifying potential drug candidates more quickly and accurately. acs.org

By leveraging the power of AI and ML, researchers can streamline the entire discovery pipeline, from initial design to biological testing, ultimately leading to the faster development of new and improved therapies based on the fluorobenzamide scaffold. nih.gov

Advancing Interdisciplinary Research Approaches in Fluorobenzamide Chemistry and Biology

The future of research on this compound and its analogues will increasingly rely on interdisciplinary collaboration. usc.esucsb.edu The complex nature of drug discovery and development necessitates the integration of expertise from various fields, including chemistry, biology, computer science, and medicine. ircbc.ac.cnircbc.ac.cn

Key aspects of this interdisciplinary approach include:

Chemical Biology: This field bridges the gap between chemistry and biology, using chemical tools to study and manipulate biological systems. ucsb.edu This is essential for understanding the mechanism of action of fluorobenzamide analogues and identifying new biological targets. ircbc.ac.cn

Computational Chemistry: The use of computational models to study molecular interactions and predict properties is becoming increasingly important in drug design. ucsb.edu

Materials Science: The unique properties of fluorinated compounds make them of interest in materials science for the development of novel materials with specific electronic and optical properties.

Translational Medicine: Close collaboration between basic scientists and clinicians is crucial for translating promising research findings from the laboratory to the clinic.

By fostering a collaborative and interdisciplinary research environment, scientists can more effectively tackle the complex challenges associated with developing new therapeutic agents and other advanced materials based on the versatile fluorobenzamide structure. usc.esircbc.ac.cnbiointerfaceresearch.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.